molecular formula C23H20N2O3 B329655 4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE

4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE

Cat. No.: B329655
M. Wt: 372.4 g/mol
InChI Key: PEGCLENXHALNQV-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolone core, which is a five-membered lactam ring, fused with a naphthyl group and a dimethoxybenzylidene moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate aldehydes and hydrazides. One common method is the solventless mechanochemical reaction, where the reactants are ground together in a ball mill. This eco-friendly approach avoids the use of solvents and often results in high yields and purity . Industrial production methods may involve similar condensation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the benzylidene moiety.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong acids or bases, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The specific pathways involved depend on the biological context and the target organism or cell type.

Comparison with Similar Compounds

Similar compounds include other pyrazolone derivatives and benzylidene compounds. For example:

The uniqueness of 4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-5-methyl-2-naphthalen-2-ylpyrazol-3-one

InChI

InChI=1S/C23H20N2O3/c1-15-20(12-16-8-11-21(27-2)22(13-16)28-3)23(26)25(24-15)19-10-9-17-6-4-5-7-18(17)14-19/h4-14H,1-3H3/b20-12-

InChI Key

PEGCLENXHALNQV-NDENLUEZSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OC)OC)C3=CC4=CC=CC=C4C=C3

SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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